molecular formula C13H11NO4 B8702141 1-(3-methoxyphenoxy)-2-nitrobenzene CAS No. 74683-29-7

1-(3-methoxyphenoxy)-2-nitrobenzene

Cat. No.: B8702141
CAS No.: 74683-29-7
M. Wt: 245.23 g/mol
InChI Key: AULPIOKBSAXCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenoxy)-2-nitrobenzene is an organic compound that features a nitro group and a methoxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenoxy)-2-nitrobenzene typically involves the nitration of 2-(3-Methoxyphenoxy)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and to avoid over-nitration .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-methoxyphenoxy)-2-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-methoxyphenoxy)-2-nitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a methoxyphenoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields .

Properties

CAS No.

74683-29-7

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

1-(3-methoxyphenoxy)-2-nitrobenzene

InChI

InChI=1S/C13H11NO4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3

InChI Key

AULPIOKBSAXCAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(3-Methoxyphenoxy)-1-nitrobenzene (0.84 g, 69%) was prepared from 3-methoxyphenol (0.68 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(3-methoxyphenoxy)aniline (0.51 g, 70%) following general procedure B. N-[2-(3-Methoxyphenoxy)phenyl]-N′-(thiazol-2-yl)urea (136 mg, 68%) was prepared from 2-(3-methoxyphenoxy)aniline (108 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 150 ml of dimethyl sulfoxide were added 19.9 g of 3-methoxyphenol and 9.1 g of potassium hydroxide and the mixture was heated to 70°-80° C. to prepare a homogeneous solution. To this solution was added 21.1 g of 2-chloronitrobenzene and the mixture was stirred at 100° C. for 4 hours. The reaction mixture was then diluted with water and extracted with ether and the ether extract was washed succesively with 10% sodium hydroxide solution and saturated sodium chloride solution. The washed extract was dried over magnesium sulfate and the ether was distilled off to give 31.9 g of the title compound as a light yellow solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.